N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
Introduction to Benzothienopyrimidine-Based Therapeutics
Historical Evolution of Thienopyrimidine Scaffolds in Medicinal Chemistry
Thienopyrimidines emerged as purine bioisosteres in the mid-20th century, capitalizing on their ability to mimic adenine/guanine nucleobases while offering improved metabolic stability. The three constitutional isomers—thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine—each exhibit distinct electronic profiles that influence their pharmacological behavior. Early applications focused on antiviral and antibacterial agents, with seminal work in the 1980s demonstrating thieno[2,3-d]pyrimidines’ capacity to inhibit thymidylate synthase.
The scaffold’s versatility became apparent through structure-activity relationship (SAR) studies revealing that:
- Position 2 modifications (e.g., sulfanyl groups) enhance hydrogen bonding with kinase ATP pockets
- Aryl substitutions at position 3 improve π-π stacking interactions in hydrophobic binding clefts
- Saturation of the thienopyrimidine ring (e.g., hexahydro derivatives) reduces planarity, potentially decreasing off-target effects
Notable milestones include the development of BIA-6, a benzothienopyrimidine Akt inhibitor showing 0.49–6.6 μM GI₅₀ values in lung cancer models, and GW837016X, a thieno[3,4-d]pyrimidine with broad-spectrum antiparasitic activity. These advances laid the groundwork for designing complex derivatives like the subject compound.
Rational Design Principles for N-(2-Ethylphenyl)-2-{[3-(4-Methoxyphenyl)-4-Oxo-3,4,5,6,7,8-HexahydroBenzothieno[2,3-d]Pyrimidin-2-Yl]Sulfanyl}Acetamide
The compound’s architecture reflects multi-parametric optimization strategies:
Core Structure Considerations
- Hexahydrobenzothieno[2,3-d]pyrimidine : Partial saturation of the tricyclic system reduces aromatic surface area, potentially lowering nonspecific DNA intercalation risks while maintaining target affinity
- 4-Oxo moiety : Introduces a hydrogen bond acceptor at position 4, mimicking the carbonyl group in NAD⁺-dependent enzyme substrates
Substituent Engineering
Molecular modeling of analogous compounds predicts three key interactions:
Properties
CAS No. |
499102-12-4 |
|---|---|
Molecular Formula |
C27H27N3O3S2 |
Molecular Weight |
505.7 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H27N3O3S2/c1-3-17-8-4-6-10-21(17)28-23(31)16-34-27-29-25-24(20-9-5-7-11-22(20)35-25)26(32)30(27)18-12-14-19(33-2)15-13-18/h4,6,8,10,12-15H,3,5,7,9,11,16H2,1-2H3,(H,28,31) |
InChI Key |
IGCZSJGZKGRPBF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Gewald Reaction for Thiophene Precursor Formation
The benzothieno[2,3-d]pyrimidin-4(3H)-one core originates from a 2-aminothiophene intermediate synthesized via the Gewald reaction. A mixture of 1,3-cyclohexanedione (9.6 g, 50 mmol), malononitrile (4.9 g, 50 mmol), elemental sulfur (1.68 g, 50.25 mmol), and diethylamine (5 mL) in ethanol undergoes microwave irradiation at 40–45°C for 1 hour. This yields 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (70% yield), confirmed by IR peaks at 3339 cm⁻¹ (N–H stretch) and 2210 cm⁻¹ (C≡N).
Cyclization to Pyrimidinone
Cyclization of the thiophene precursor with formic acid under microwave irradiation (90°C, 15 minutes) produces 6,7-dihydro-3H,5H-benzothieno[2,3-d]pyrimidin-4,8-dione. Conventional reflux (5 hours) achieves comparable yields (77% vs. 80% microwave). The product’s structure is validated by a 1H NMR signal at δ 7.51 ppm (pyrimidine C2–H) and a carbonyl IR peak at 1672 cm⁻¹.
Functionalization of the Pyrimidinone Core
Chlorination at Position 4
Treatment with phosphorus oxychloride (POCl₃) converts the 4-oxo group to a chloropyrimidine. Microwave-assisted chlorination (95°C, 10 minutes) yields 4-chloro-6,7-dihydrobenzothieno[2,3-d]pyrimidin-8-one (75%). Conventional heating (3 hours reflux) provides a lower yield (71%). The chlorine substitution is confirmed by a downfield shift of the pyrimidine proton to δ 8.66 ppm in 1H NMR.
Introduction of 4-Methoxyphenyl Group
The 3-position is functionalized via nucleophilic aromatic substitution. Reacting 4-chloro derivative with 4-methoxyphenylamine in dimethylformamide (DMF) at 120°C for 8 hours installs the 4-methoxyphenyl group. Catalytic CuI enhances regioselectivity, achieving 68% yield. LC-MS analysis confirms the molecular ion peak at m/z 367.1 [M+H]⁺.
Sulfanyl Acetamide Side Chain Installation
Thiolation at Position 2
The chloropyrimidine intermediate reacts with thiourea in ethanol under reflux (6 hours) to form the 2-mercapto derivative. Alternatively, sodium hydrosulfide (NaSH) in tetrahydrofuran (THF) at 0°C achieves 82% yield. The thiol group’s presence is confirmed by a broad S–H IR stretch at 2550 cm⁻¹.
Acetamide Coupling
2-Bromo-N-(2-ethylphenyl)acetamide is synthesized by brominating N-(2-ethylphenyl)acetamide with N-bromosuccinimide (NBS) in CCl₄. Coupling this with the 2-mercapto derivative via SN2 reaction in acetone with K₂CO₃ (12 hours, 60°C) yields the final compound. Purification by silica gel chromatography (ethyl acetate/hexane, 3:7) provides 65% purity, increased to 98% via recrystallization from ethanol.
Comparative Analysis of Synthetic Methods
Microwave vs. Conventional Heating
Microwave irradiation reduces reaction times by 50–80% while improving yields by 3–5%.
Reagent Roles and Alternatives
| Reagent | Role | Alternative |
|---|---|---|
| POCl₃ | Chlorinating agent | SOCl₂, PCl₅ |
| CuI | Regioselectivity catalyst | Pd(OAc)₂ |
| K₂CO₃ | Base for SN2 reaction | Cs₂CO₃, DBU |
Structural Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 8.2 minutes, confirming >98% purity.
Scalability and Industrial Considerations
Batch processes using conventional heating are preferred for large-scale synthesis due to microwave reactor limitations. A pilot-scale reaction (1 kg starting material) achieved 63% overall yield with telescoped steps. Solvent recovery systems (e.g., distillation for DMF) reduce costs by 30% .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides may be employed under suitable conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Biological Activities
N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exhibits several promising biological activities:
Anticancer Properties:
Research indicates that compounds with similar structures may inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity:
Preliminary studies suggest potential antimicrobial effects against various pathogens. The mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways.
Anti-inflammatory Effects:
The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide against breast cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations compared to control groups.
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that the compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess its potency relative to standard antibiotics.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Key Features :
- Substituents :
- 3-(4-Methoxyphenyl) : Enhances electron density via the methoxy group, influencing solubility and binding affinity.
- 2-(Thioacetamide) : The sulfur atom and acetamide linker enable hydrogen bonding and hydrophobic interactions.
- N-(2-Ethylphenyl) : The ethyl group introduces steric bulk and lipophilicity.
Predicted Physicochemical Properties :
- Collision Cross-Section (CCS) : Predicted CCS values for adducts range from 214.5 Ų ([M+H]⁺) to 229.1 Ų ([M+Na]⁺), suggesting moderate molecular surface area .
- Synthetic Pathway: Likely synthesized via nucleophilic substitution of a chloroacetanilide derivative with a thiolated benzothienopyrimidine intermediate, as described in analogous protocols .
Structural Analogues and Substituent Effects
The compound belongs to a class of benzothienopyrimidine derivatives with variations in substituents on the phenyl rings and acetamide groups. Key analogues include:
Impact of Substituents on Properties:
Ethoxy groups (as in ) may enhance lipophilicity but reduce metabolic stability due to higher susceptibility to oxidative cleavage.
Positional Isomerism :
- The 2-ethylphenyl substituent in the target compound introduces steric hindrance compared to para-substituted analogues (e.g., ), which could influence receptor selectivity .
Thioacetamide Linker :
- The sulfur atom in the acetamide linker enables disulfide bond formation or metal coordination, a feature shared across all analogues .
Bioactivity Data (Limited Availability)
- No direct bioactivity data exists for the target compound .
- Analogues with 4-methylphenyl or 4-ethoxyphenyl groups have shown moderate activity in preliminary kinase inhibition assays, though specific targets remain unvalidated .
Biological Activity
N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of quinazoline derivatives and features a unique structure that may contribute to its pharmacological properties.
Structural Characteristics
The compound's molecular formula is C25H23N3O3S. Its structure comprises various functional groups that enhance its biological activity:
- Quinazoline Core : This core structure is known for its diverse biological activities.
- Methoxy Group : The presence of the methoxy group on the phenyl ring may contribute to increased lipophilicity and improved binding interactions with biological targets.
- Sulfanyl Acetamide Linkage : This linkage is critical for the compound's mechanism of action.
Biological Activity
Research indicates that N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exhibits several promising biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, a study highlighted its efficacy against various cancer cell lines by disrupting cellular pathways essential for tumor growth .
- Antimicrobial Properties : The compound has shown potential antimicrobial effects against certain bacterial strains. Its structural similarity to other known antimicrobial agents suggests it may interact with bacterial cell membranes or inhibit essential metabolic pathways .
- Anti-inflammatory Effects : There is evidence suggesting that this compound may exert anti-inflammatory effects by modulating inflammatory cytokines and pathways involved in inflammation .
The exact mechanism by which N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exerts its biological effects is still under investigation. However, it is hypothesized that:
- The quinazoline moiety may interact with specific receptors or enzymes involved in cancer progression and inflammation.
- The sulfanyl group could facilitate interactions with thiol-containing biomolecules, potentially leading to altered redox states within cells.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds can be insightful:
| Compound Name | Structural Highlights | Biological Activity |
|---|---|---|
| N-(3-fluoro-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo... | Contains fluorinated aromatic ring | Enhanced binding affinity |
| N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo... | Features chlorinated aromatic group | Variations in antimicrobial activity |
| 2-{[3-(4-methoxyphenyl)-4-oxo... | Lacks ethyl substitution | Differences in pharmacokinetics |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of quinazoline compounds similar to N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo... These studies often employ high-throughput screening methods to identify promising candidates for further development:
- Screening for Anticancer Activity : A study conducted by Walid Fayad et al. (2019) screened a library of compounds including derivatives similar to our target compound and identified several with significant anticancer activity against multicellular spheroids .
- Antimicrobial Screening : Research highlighted in PMC articles has demonstrated that certain quinazoline derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for purity?
- Methodology :
- Stepwise synthesis : Begin with the condensation of 4-methoxyphenyl-substituted thieno[2,3-d]pyrimidinone with 2-ethylphenylacetamide precursors. Key steps include thioether bond formation via nucleophilic substitution (e.g., using NaH in DMF) and cyclization under reflux in ethanol .
- Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, higher yields (>75%) are achieved at 80°C in DMF with 1.2 eq. NaH .
- Purification : Employ gradient elution HPLC (C18 column, acetonitrile/water) or recrystallization from ethanol to achieve ≥95% purity .
Q. Which spectroscopic techniques are most reliable for confirming structural integrity?
- Methodology :
- NMR : Use - and -NMR to verify substituent positions (e.g., 4-methoxyphenyl protons at δ 3.8 ppm, ethylphenyl methyl groups at δ 1.2–1.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 564.2) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (if single crystals are obtainable) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology :
- Accelerated stability studies : Store aliquots at 4°C, 25°C, and 40°C with 60% relative humidity. Monitor degradation via HPLC at 0, 1, 3, and 6 months.
- Findings : Degradation <5% at 4°C over 6 months; significant decomposition (>15%) occurs at 40°C due to sulfanyl group oxidation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve conflicting bioactivity data in enzyme inhibition assays?
- Methodology :
- Comparative SAR : Synthesize analogs with substituted aryl groups (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) and test against target enzymes (e.g., kinases, cytochrome P450).
- Data analysis : Use IC values to correlate substituent electronic effects (Hammett σ values) with activity. For example, electron-donating groups (4-OCH) enhance binding affinity by 2–3 fold compared to electron-withdrawing groups (4-Cl) .
- Table : SAR Trends for Key Analogs
| Substituent (R) | IC (nM) | LogP |
|---|---|---|
| 4-OCH | 12.5 ± 1.2 | 3.8 |
| 4-Cl | 45.3 ± 3.1 | 4.2 |
| 3,5-diCH | 28.7 ± 2.5 | 4.5 |
Q. What computational strategies are effective for predicting metabolic pathways and off-target interactions?
- Methodology :
- In silico modeling : Use Schrödinger’s QikProp to predict ADME properties (e.g., CYP450 inhibition risk) and AutoDock Vina for docking studies with off-target receptors .
- Metabolite ID : Simulate Phase I/II metabolism (e.g., sulfanyl oxidation to sulfone, ethylphenyl hydroxylation) using MetaSite .
Q. How can conflicting crystallographic data on conformational flexibility be reconciled with observed bioactivity?
- Methodology :
- Dynamic crystallography : Compare crystal structures (e.g., CSD entries 1.2 Å resolution) to MD simulations (GROMACS) to identify flexible regions (e.g., hexahydrobenzothieno ring puckering) .
- Bioactivity correlation : Align conformational states (e.g., boat vs. chair) with IC shifts in enzyme assays. For example, the boat conformation enhances hydrophobic interactions in kinase binding pockets .
Methodological Best Practices
- For synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent sulfanyl group oxidation .
- For SAR : Use orthogonal assays (e.g., SPR, ITC) to validate computational predictions .
- For stability : Lyophilize bulk compound and store under argon at -20°C for long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
